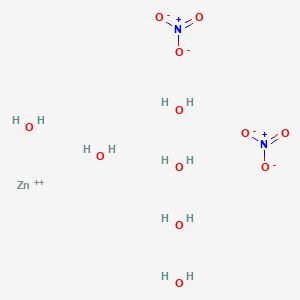

Zinc nitrate hexahydrate

Overview

Description

Zinc nitrate hexahydrate is an inorganic chemical compound with the formula Zn(NO₃)₂·6H₂O. This colorless, crystalline salt is highly deliquescent, meaning it can absorb moisture from the air and dissolve in it. It is typically encountered as a hexahydrate and is soluble in both water and alcohol . This compound is used in various applications, including as a precursor for the synthesis of zinc oxide and as a mordant in dyeing processes .

Mechanism of Action

Target of Action

Zinc nitrate hexahydrate is an inorganic compound that primarily targets the synthesis of coordination polymers . It is also used as a precursor for the synthesis of zinc oxide , which has various applications in the field of nanotechnology .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. For instance, it can be prepared by dissolving zinc metal or zinc oxide in nitric acid . The reactions are as follows:

Zn+2HNO3→Zn(NO3)2+H2ZnO+2HNO3→Zn(NO3)2+H2O\begin{align*} \text{Zn} + 2 \text{HNO}_3 &\rightarrow \text{Zn(NO}_3)_2 + \text{H}_2 \\ \text{ZnO} + 2 \text{HNO}_3 &\rightarrow \text{Zn(NO}_3)_2 + \text{H}_2\text{O} \end{align*} Zn+2HNO3ZnO+2HNO3→Zn(NO3)2+H2→Zn(NO3)2+H2O

These reactions are accompanied by the hydration of the zinc nitrate . The anhydrous salt arises by the reaction of anhydrous zinc chloride with nitrogen dioxide .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it plays a crucial role in the metabolism by facilitating the breakdown of carbohydrates and proteins . It enhances the cation-exchange capacity of the root, facilitating the absorption of vital nutrients, such as nitrogen . This leads to an increase in the overall quantity of protein .

Pharmacokinetics

This compound is highly soluble in both water and alcohol , which suggests that it can be readily absorbed and distributed in the body.

Result of Action

The primary result of this compound’s action is the formation of zinc oxide . On heating, zinc nitrate undergoes thermal decomposition to form zinc oxide, nitrogen dioxide, and oxygen :

2Zn(NO3)2→2ZnO+4NO2+O22 \text{Zn(NO}_3)_2 \rightarrow 2 \text{ZnO} + 4 \text{NO}_2 + \text{O}_2 2Zn(NO3)2→2ZnO+4NO2+O2

Zinc oxide has various applications, including the generation of various ZnO-based structures, such as nanowires .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is highly deliquescent and can absorb moisture from the air . It is also an oxidant and may explode on heating . Therefore, it should be used only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

In aqueous solutions, zinc nitrate hexahydrate dissociates into zinc ions and nitrate ions . These ions can participate in a variety of biochemical reactions . The zinc ions can interact with various enzymes and proteins, influencing their function and activity .

Cellular Effects

The effects of this compound on cells are largely due to the zinc ions it releases. Zinc is an essential trace element that plays a crucial role in numerous cellular processes. It is a cofactor for over 300 enzymes and is involved in DNA synthesis, RNA transcription, cell division, and cell activation .

Molecular Mechanism

This compound exerts its effects at the molecular level through the zinc ions it releases. These ions can bind to enzymes and other proteins, influencing their structure and function . This can lead to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been used in the synthesis of coordination polymers . Its controlled decomposition to zinc oxide has also been used for the generation of various ZnO based structures, including nanowires .

Metabolic Pathways

This compound can be involved in various metabolic pathways through the zinc ions it releases. Zinc is a cofactor for numerous enzymes involved in metabolic pathways, including those related to nucleic acid metabolism, protein synthesis, and cell signaling .

Transport and Distribution

Zinc ions released from this compound can be transported and distributed within cells and tissues. Zinc transporters are responsible for the uptake, efflux, and intracellular compartmentalization of zinc .

Subcellular Localization

The subcellular localization of zinc ions released from this compound can vary depending on the cell type and physiological conditions. Zinc can be found in all cellular compartments, including the cytoplasm, mitochondria, endoplasmic reticulum, Golgi apparatus, and nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc nitrate hexahydrate is usually prepared by dissolving zinc metal, zinc oxide, or zinc hydroxide in nitric acid. The reactions are as follows :

- Zn + 2 HNO₃ → Zn(NO₃)₂ + H₂

- ZnO + 2 HNO₃ → Zn(NO₃)₂ + H₂O

- Zn(OH)₂ + 2 HNO₃ → Zn(NO₃)₂ + 2 H₂O

These reactions are accompanied by the hydration of zinc nitrate, resulting in the hexahydrate form.

Industrial Production Methods: In industrial settings, this compound can be produced by reacting zinc chloride with nitrogen dioxide:

Chemical Reactions Analysis

Types of Reactions: Zinc nitrate hexahydrate undergoes various chemical reactions, including:

Thermal Decomposition: On heating, zinc nitrate decomposes to form zinc oxide, nitrogen dioxide, and oxygen:

Reaction with Sodium Hydroxide: Zinc nitrate reacts with sodium hydroxide to form zinc oxide and sodium nitrate:

Common Reagents and Conditions:

Acetic Anhydride: Treatment of zinc nitrate with acetic anhydride gives zinc acetate.

Thermal Conditions: Heating this compound leads to its decomposition into zinc oxide and nitrogen oxides.

Major Products Formed:

Scientific Research Applications

Zinc nitrate hexahydrate has numerous applications in scientific research, including:

Synthesis of Coordination Polymers: Used on a laboratory scale for the synthesis of coordination polymers.

Nanotechnology: Its controlled decomposition to zinc oxide is used for generating various zinc oxide-based structures, including nanowires.

Catalysis: Widely used as a catalyst in the manufacture of medicines, dyes, and other chemicals.

Dyeing: Used as a mordant in dyeing processes.

Electro Galvanizing: Finds application in electro galvanizing and the rubber industry.

Water Treatment: Utilized in the water treatment industry.

Comparison with Similar Compounds

Zinc Sulfate: Another zinc salt used in various applications, including as a dietary supplement and in agriculture.

Zinc Chloride: Used in galvanizing, as a flux in soldering, and in the textile industry.

Copper(II) Nitrate: Similar to zinc nitrate, used in the synthesis of coordination compounds and as an oxidizing agent.

Uniqueness of Zinc Nitrate Hexahydrate: this compound is unique due to its high solubility in water and alcohol, its deliquescent nature, and its ability to decompose into zinc oxide, which is widely used in nanotechnology and other applications .

Properties

IUPAC Name |

zinc;dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.6H2O.Zn/c2*2-1(3)4;;;;;;;/h;;6*1H2;/q2*-1;;;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPSMWXKRPZZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N2O12Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; Melting point approximately 36 deg C; [Merck Index] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Zinc nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10196-18-6 | |

| Record name | Nitric acid, zinc salt, hydrate (2:1:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes zinc nitrate hexahydrate suitable for thermal energy storage?

A1: this compound (ZNH) serves as a promising inorganic phase change material (PCM) due to its high energy storage density, making it suitable for applications like waste heat management and thermal energy storage systems. []

Q2: What are the corrosion concerns regarding the use of this compound in thermal energy storage systems?

A2: While ZNH boasts a high storage capacity, its corrosive nature towards various metals poses a challenge. Studies show that while stainless steel (SS347) exhibits corrosion resistance, aluminum (Al 1000 series) suffers high corrosion rates in ZNH, making it unsuitable for such applications. []

Q3: Can the corrosivity of this compound be influenced by additives?

A3: Yes, adding nucleating agents to ZNH, while improving its performance, can exacerbate corrosion. [] Further research is crucial to understand the impact of specific additives.

Q4: Are there alternative phase change materials with better material compatibility?

A4: Lithium nitrate trihydrate displays corrosion resistance with both aluminum (Al 1000 series) and stainless steel (SS347), making it a potentially less corrosive option for thermal energy storage. []

Q5: How does this compound behave as a phase change material in real-time?

A5: In-operando studies reveal that the crystallization of ZNH during freezing can exhibit a preferential directional tendency. [] This behavior can be modified by incorporating thickeners like carboxymethyl cellulose (CMC) to achieve a more uniform phase change process. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula is Zn(NO3)2·6H2O, and its molecular weight is 392.46 g/mol.

Q7: What happens during the thermal decomposition of this compound?

A7: Electron spin resonance studies reveal that while the primary decomposition of nitrate ions occurs at 312°C, nitrogen peroxide persists across a wide temperature range (240-550°C), along with the N2O-4 radical. [] Gradual formation of non-stoichiometric zinc oxide occurs with increasing temperature. []

Q8: How is this compound used in nanomaterial synthesis?

A8: ZNH is a common precursor for synthesizing zinc oxide (ZnO) nanostructures. Various methods, including hydrothermal synthesis [, , , , , , ], sol-gel techniques [, , , , ], and sonochemical methods [], utilize ZNH to create ZnO nanorods [, , , , , ], nanoparticles [, , , , ], and other morphologies.

Q9: How do synthesis conditions using this compound affect ZnO nanostructure properties?

A9: Factors like precursor concentration [, , ], reaction temperature [, ], and doping with elements like boron [], copper [], silver, and cerium [] significantly influence the morphology, size, and optical properties of the resulting ZnO nanostructures.

Q10: What are the applications of ZnO nanostructures derived from this compound?

A10: ZnO nanostructures find applications in various fields like photocatalysis [, ], UV photodetectors [], solar cells [], gas sensing (particularly NO2) [], and textile treatment for UV protection. []

Q11: Are there alternative zinc salts for ZnO nanostructure synthesis?

A11: Yes, zinc acetate dihydrate [], zinc chloride [], and zinc sulfate heptahydrate [] are also utilized as precursors for ZnO nanostructure synthesis, each offering advantages and disadvantages depending on the desired morphology and application.

Q12: What are the environmental concerns regarding this compound?

A12: While specific information on the ecotoxicological effects of this compound is limited in the provided research, responsible waste management and exploration of recycling strategies are crucial to mitigate potential negative environmental impacts.

Q13: How can we promote sustainability in the use of this compound?

A13: Exploring green chemistry approaches, such as utilizing plant extracts for nanoparticle synthesis (like in the case of ZnO nanoparticles) [], can contribute to more sustainable practices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)

![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)

![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)